molecular formula C13H12N2O3 B076271 2-[(4-Nitroanilino)methyl]phenol CAS No. 13159-73-4

2-[(4-Nitroanilino)methyl]phenol

Cat. No. B076271
CAS RN: 13159-73-4
M. Wt: 244.25 g/mol
InChI Key: XXFBEWGVOTUXHP-UHFFFAOYSA-N
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Description

“2-[(4-Nitroanilino)methyl]phenol” is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol. It is used for research purposes. It is similar to 2-Amino-4-nitrophenol, which is an aromatic constituent found in hair dyes and other cosmetic products .


Synthesis Analysis

The synthesis of phenols like “2-[(4-Nitroanilino)methyl]phenol” often involves nucleophilic aromatic substitution reactions . The conditions necessary for an aryl halide to undergo such a reaction include the presence of a strong nucleophile and an aryl halide activated by substitution with strongly electron-attracting groups .


Chemical Reactions Analysis

Phenols, including “2-[(4-Nitroanilino)methyl]phenol”, are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone . The presence of the nitro group in “2-[(4-Nitroanilino)methyl]phenol” could further enhance its reactivity.


Physical And Chemical Properties Analysis

While specific physical and chemical properties of “2-[(4-Nitroanilino)methyl]phenol” are not available, phenols in general have certain characteristic properties. They are usually colorless liquids or solids that turn reddish-brown in the atmosphere due to oxidation . They have high boiling points due to intermolecular hydrogen bonding . Phenols are moderately soluble in water due to their ability to form hydrogen bonds .

Safety And Hazards

While specific safety data for “2-[(4-Nitroanilino)methyl]phenol” is not available, nitroanilines, which are structurally similar, are considered hazardous. They are toxic if swallowed, in contact with skin, or if inhaled . They may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions for “2-[(4-Nitroanilino)methyl]phenol” could involve further exploration of its synthesis, properties, and potential applications. For instance, a study on the synthesis and second-harmonic generation properties of 2-(4-nitroanilino)-1,3,5-triazine derivatives suggests potential applications in non-linear optics .

properties

IUPAC Name

2-[(4-nitroanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-13-4-2-1-3-10(13)9-14-11-5-7-12(8-6-11)15(17)18/h1-8,14,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFBEWGVOTUXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303281
Record name 2-[(4-nitroanilino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Nitroanilino)methyl]phenol

CAS RN

13159-73-4
Record name NSC157699
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157699
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(4-nitroanilino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(4-NITROANILINO)-O-CRESOL
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